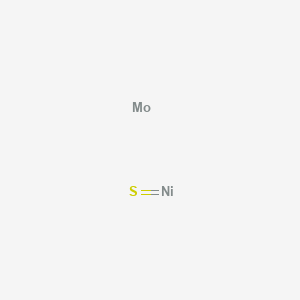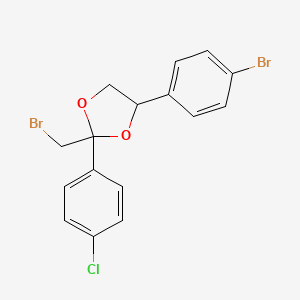
2-(Bromomethyl)-4-(4-bromophenyl)-2-(4-chlorophenyl)-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bromomethyl)-4-(4-bromophenyl)-2-(4-chlorophenyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes These compounds are characterized by a dioxolane ring, which is a five-membered ring containing two oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-4-(4-bromophenyl)-2-(4-chlorophenyl)-1,3-dioxolane typically involves the reaction of appropriate precursors under specific conditions. One common method is the reaction of 4-bromobenzaldehyde with 4-chlorobenzaldehyde in the presence of a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like benzoyl peroxide. The reaction is carried out in an organic solvent such as dichloromethane at a controlled temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar precursors and conditions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Bromomethyl)-4-(4-bromophenyl)-2-(4-chlorophenyl)-1,3-dioxolane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding alcohols or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide, ammonia, or thiol compounds in an organic solvent.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield hydroxylated, aminated, or thiolated derivatives, while oxidation and reduction reactions may produce corresponding oxides or alcohols.
Applications De Recherche Scientifique
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a potential probe or ligand in biochemical studies.
Medicine: As a potential lead compound for drug development.
Industry: As a precursor for the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 2-(Bromomethyl)-4-(4-bromophenyl)-2-(4-chlorophenyl)-1,3-dioxolane depends on its specific application. In biochemical studies, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and chlorine atoms may enhance its binding affinity or specificity for certain targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Bromomethyl)-4-(4-bromophenyl)-1,3-dioxolane: Lacks the chlorophenyl group.
2-(Chloromethyl)-4-(4-chlorophenyl)-2-(4-bromophenyl)-1,3-dioxolane: Has a different halogen substitution pattern.
Uniqueness
2-(Bromomethyl)-4-(4-bromophenyl)-2-(4-chlorophenyl)-1,3-dioxolane is unique due to its specific combination of bromine and chlorine atoms, which may confer distinct chemical properties and reactivity compared to similar compounds.
Propriétés
Numéro CAS |
59362-76-4 |
|---|---|
Formule moléculaire |
C16H13Br2ClO2 |
Poids moléculaire |
432.5 g/mol |
Nom IUPAC |
2-(bromomethyl)-4-(4-bromophenyl)-2-(4-chlorophenyl)-1,3-dioxolane |
InChI |
InChI=1S/C16H13Br2ClO2/c17-10-16(12-3-7-14(19)8-4-12)20-9-15(21-16)11-1-5-13(18)6-2-11/h1-8,15H,9-10H2 |
Clé InChI |
RAKGOYXPQCULTD-UHFFFAOYSA-N |
SMILES canonique |
C1C(OC(O1)(CBr)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



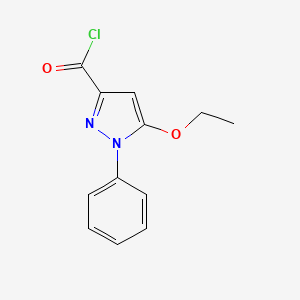
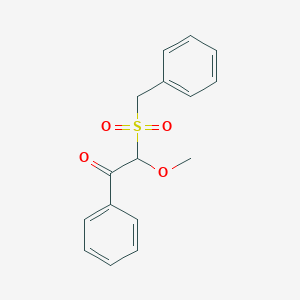

![N-[(Naphthalene-1-carbothioyl)carbamoyl]benzamide](/img/structure/B14617659.png)
![1-(2-Propylpyrazolo[1,5-a]pyridin-3-yl)butan-1-one](/img/structure/B14617666.png)
![1-[(3-Isocyanatopropyl)sulfanyl]nonane](/img/structure/B14617670.png)
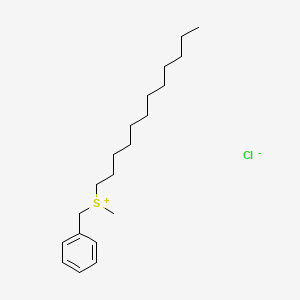
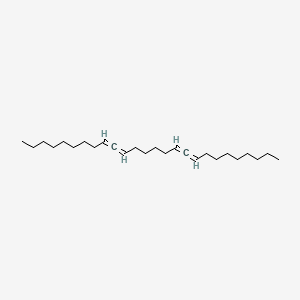
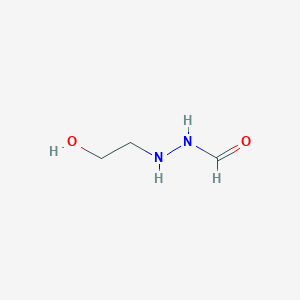
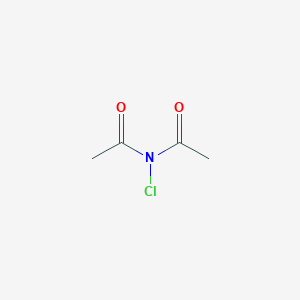
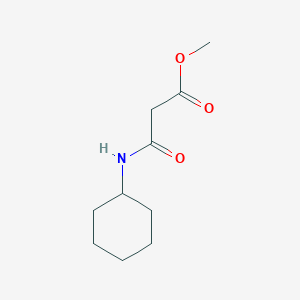
![2,2-Dimethylpropane-1,3-diol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene;oxepan-2-one](/img/structure/B14617699.png)
